molecular formula C24H18N2O3 B11352001 5-(4-methylphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11352001
M. Wt: 382.4 g/mol
InChI Key: ZLRYBXQBJJQVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a molecular formula of C21H17NO2 This compound is known for its unique structural features, which include a benzoyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group: The initial step involves the acylation of an aromatic compound to introduce the benzoyl group.

    Oxazole Ring Formation: The next step involves the cyclization reaction to form the oxazole ring. This can be achieved through the reaction of an appropriate precursor with reagents such as phosphorus oxychloride (POCl3) under controlled conditions.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production of N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-methylbenzamide
  • N-(2-benzoylphenyl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H18N2O3/c1-16-11-13-17(14-12-16)22-15-21(26-29-22)24(28)25-20-10-6-5-9-19(20)23(27)18-7-3-2-4-8-18/h2-15H,1H3,(H,25,28)

InChI Key

ZLRYBXQBJJQVOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.